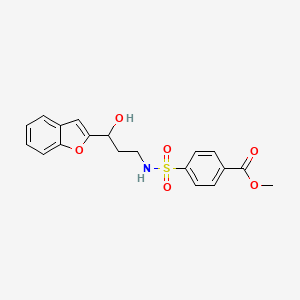

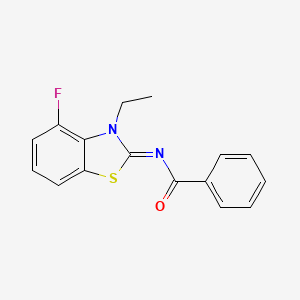

methyl 4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

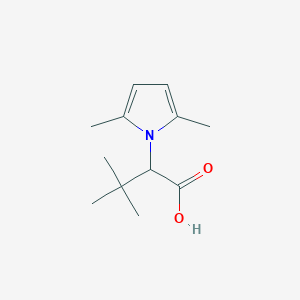

“Methyl 4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)benzoate” is a complex organic compound that contains a benzofuran moiety . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found in natural products and synthetic compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran derivatives, including the one , can be synthesized through various methods. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis . Novel methods for constructing benzofuran rings have been discovered in recent years .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a benzofuran ring as a core structural unit . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

This compound serves as a precursor in the synthesis of a variety of chemically significant molecules, demonstrating its versatility in organic synthesis. For instance, it has been utilized in the synthesis of substituted 1-benzofurans and 1-benzothiophenes, showcasing its role in producing compounds with analgesic activities (Rádl, Hezký, Konvička, & Krejci, 2000). Additionally, its interaction with bases to form 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid underlines its capacity for generating structurally diverse compounds, contributing to the field of heterocyclic chemistry (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Biological Interactions and Metabolism

The compound's metabolic fate and interactions within biological systems have also been explored, offering insights into its biotransformation and potential biological relevance. Studies have highlighted its involvement in ester hydrolysis, a crucial step in the metabolism of synthetic cannabinoid receptor agonists, suggesting its utility in toxicological screenings and drug metabolism studies (Richter, Wagmann, Kavanagh, Brandt, & Meyer, 2022).

Structural and Tautomerism Studies

The compound's role extends to structural chemistry, where its derivatives have been synthesized and characterized, revealing insights into sulfonamide-sulfonimide tautomerism. These studies not only deepen our understanding of chemical structures but also open avenues for designing molecules with tailored properties for specific applications (Branowska et al., 2022).

Analytical and Developmental Profiles

Furthermore, the analytical and developmental profiles of related synthetic cannabinoid receptor agonists provide valuable information for forensic and clinical investigations, underscoring the significance of this compound in the context of new psychoactive substances (Brandt, Kavanagh, Westphal, Dreiseitel, Dowling, Bowden, & Williamson, 2020).

Wirkmechanismus

Target of Action

Methyl 4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)benzoate is a benzofuran derivative. Benzofuran and its derivatives are known to have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis . They have also been found to have strong antimicrobial activities . .

Mode of Action

The mode of action of benzofuran derivatives can vary depending on their specific structure and the target they interact with. Some benzofuran derivatives have been found to have antimicrobial activities, suggesting that they may interact with bacterial or fungal targets . .

Biochemical Pathways

Benzofuran derivatives have been found to affect various biochemical pathways due to their wide range of biological activities . For instance, some benzofuran derivatives have been found to have anticancer activity, suggesting that they may affect pathways related to cell growth and proliferation . .

Result of Action

The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its targets. Some benzofuran derivatives have been found to have antimicrobial and anticancer activities, suggesting that they may have a variety of cellular and molecular effects . .

Zukünftige Richtungen

Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .

Eigenschaften

IUPAC Name |

methyl 4-[[3-(1-benzofuran-2-yl)-3-hydroxypropyl]sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO6S/c1-25-19(22)13-6-8-15(9-7-13)27(23,24)20-11-10-16(21)18-12-14-4-2-3-5-17(14)26-18/h2-9,12,16,20-21H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVZPOKYUQVPMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-oxolanylmethyl)-2-(7-oxo-3-phenyl-6-triazolo[4,5-d]pyrimidinyl)acetamide](/img/structure/B2803915.png)

![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

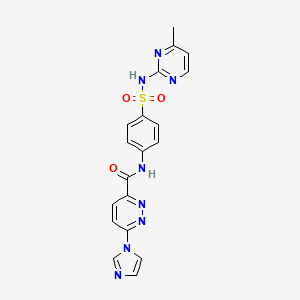

![N-[4-[(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B2803920.png)

![1-(5-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2803927.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2803929.png)